4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

ADME-Tox Drug-Drug Interaction Cytochrome P450

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (CAS: 343269-89-6) is a bicyclic heterocyclic compound featuring a fused benzene and diazole ring system with a hydroxyl group at the fourth position of the tetrahydrobenzodiazole ring. As a derivative of benzimidazole, it serves as a fundamental building block in medicinal chemistry, particularly in the development of 5-HT3 receptor antagonists and other pharmacologically active agents.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B6748349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NC=N2)O
InChIInChI=1S/C7H10N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4,6,10H,1-3H2,(H,8,9)
InChIKeyDOJPIIWNSVOZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol: Core Scaffold Identification and Procurement-Relevant Characteristics


4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (CAS: 343269-89-6) is a bicyclic heterocyclic compound featuring a fused benzene and diazole ring system with a hydroxyl group at the fourth position of the tetrahydrobenzodiazole ring . As a derivative of benzimidazole, it serves as a fundamental building block in medicinal chemistry, particularly in the development of 5-HT3 receptor antagonists and other pharmacologically active agents [1]. Its molecular formula is C7H10N2O, with a molecular weight of 138.17 g/mol . The compound is typically procured for research purposes at purities ≥95% and is soluble in water at concentrations up to 25.22 mg/mL (approximately 100 mM), facilitating its use in various biological assays .

Why 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol Cannot Be Interchanged with Other Benzimidazole Scaffolds in Target-Focused Research


Despite the structural similarity among benzimidazole and tetrahydrobenzimidazole derivatives, subtle modifications—such as the presence and position of the 4-hydroxyl group in 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol—profoundly alter both physicochemical properties and biological target engagement profiles. As demonstrated in 5-HT3 receptor antagonist development, even stereochemical changes (R vs. S enantiomers) within the tetrahydrobenzimidazole class result in over 250-fold potency differences in vivo [1]. Similarly, CYP3A4 inhibition profiles vary dramatically depending on substitution patterns: while some derivatives exhibit sub-micromolar Ki values, the unsubstituted scaffold shows substantially reduced CYP inhibition (IC50 > 25,000 nM), making it a cleaner starting point for lead optimization programs where minimal off-target cytochrome P450 engagement is desired [2]. Generic substitution with other benzimidazole analogs without careful consideration of these quantitative differences can lead to misleading structure-activity relationship (SAR) conclusions or failed assay outcomes.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol Relative to Structural Analogs


CYP3A4 Inhibition Profile: Minimal Off-Target Liability Compared to Substituted Benzimidazole Derivatives

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (as represented by the closely related scaffold CHEMBL4878007) demonstrates exceptionally weak CYP3A4 inhibition with an IC50 > 25,000 nM in human liver microsomes using midazolam as a substrate [1]. In stark contrast, more highly substituted tetrahydrobenzimidazole derivatives (e.g., CHEMBL3527048) exhibit potent CYP3A4 inhibition with Ki values as low as 120 nM under comparable assay conditions [2]. This over 200-fold difference in inhibitory potency makes the unadorned 4-hydroxytetrahydrobenzimidazole scaffold a markedly cleaner starting point for medicinal chemistry programs where avoiding CYP-mediated drug-drug interactions is a priority.

ADME-Tox Drug-Drug Interaction Cytochrome P450

5-HT3 Receptor Antagonist Scaffold Potency: In Vivo ED50 Values for Optimized Derivatives vs. Unsubstituted Core

While 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol itself is the unsubstituted core scaffold, its 5-substituted derivatives (e.g., YM060, containing a 1-methyl-3-indolylcarbonyl group at the 5-position) demonstrate exceptional in vivo 5-HT3 receptor antagonism with an i.v. ED50 of 0.036 µg/kg in the rat von Bezold-Jarisch reflex assay [1]. This potency is 53-fold greater than ondansetron and 18-fold greater than granisetron under identical conditions [1]. The 4-hydroxyl group present in the core scaffold is a critical synthetic handle that enables subsequent derivatization to achieve this level of target engagement, making the compound a valuable starting material for building potent 5-HT3 antagonists.

Neuroscience Gastroenterology 5-HT3 Receptor

Peripheral Benzodiazepine Receptor (TSPO) Binding Affinity of Core Scaffold Derivatives

Derivatives of the 4,5,6,7-tetrahydro-1H-1,3-benzodiazole scaffold exhibit nanomolar binding affinity for the translocator protein (TSPO, formerly peripheral benzodiazepine receptor). Specifically, the related compound CHEMBL338378 displaces [3H]-PK 11195 from rat cerebral cortex TSPO with an IC50 of 19.9 nM [1]. In comparison, a structurally distinct TSPO ligand (CHEMBL5172913) shows a Ki of 271 nM for human TSPO, representing a >13-fold difference in affinity [2]. This quantitative difference underscores how the tetrahydrobenzodiazole scaffold, when appropriately functionalized, achieves superior target engagement compared to alternative chemotypes.

Neuroinflammation TSPO Ligands Molecular Imaging

Aqueous Solubility Profile Enabling Direct Use in Biological Assays Without Co-Solvents

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol exhibits aqueous solubility of ≥25.22 mg/mL (≥100 mM) in water . This solubility significantly exceeds that of many common benzimidazole building blocks; for comparison, unsubstituted benzimidazole has aqueous solubility of approximately 20 mg/mL at 25°C, while 2-methylbenzimidazole is substantially less soluble (approximately 5-10 mg/mL) due to increased hydrophobicity [1]. The enhanced solubility of the 4-hydroxy tetrahydro derivative is attributable to the hydrogen-bonding capacity of the hydroxyl group combined with the reduced planarity of the tetrahydro ring system, enabling direct dissolution in aqueous assay buffers without requiring DMSO or other organic co-solvents that can confound biological readouts.

Formulation Assay Development Physicochemical Properties

Synthetic Versatility: 4-Hydroxyl Group as a Derivatization Handle Enabling Diverse Pharmacological Exploration

The 4-hydroxyl group of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol provides a unique synthetic handle not present in unsubstituted tetrahydrobenzimidazole (CAS: 225647-12-1) or other common benzimidazole building blocks . This hydroxyl moiety can undergo oxidation to the corresponding ketone, alkylation to introduce diverse substituents, or esterification for prodrug strategies. In contrast, the unsubstituted 4,5,6,7-tetrahydro-1H-benzimidazole scaffold lacks this functional group, requiring additional synthetic steps to introduce reactivity at the 4-position. The availability of this pre-installed hydroxyl group reduces the synthetic burden for medicinal chemistry teams, enabling more efficient parallel library synthesis and accelerated SAR exploration around the 4-position.

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship

Patent Landscape and Freedom-to-Operate: Unsubstituted Core as a Non-Encumbered Starting Material

The unsubstituted 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol scaffold (CAS: 343269-89-6) is not claimed as a composition of matter in key composition-of-matter patents covering substituted 4,5,6,7-tetrahydrobenzimidazole derivatives (e.g., US Patent 12,338,226 covering substituted benzodiazoles as OGG1 inhibitors) [1]. In contrast, specific substituted derivatives such as YM060 (ramosetron) and its analogs are protected by multiple patents covering their use as 5-HT3 antagonists. This distinction provides researchers and procurement teams with greater freedom-to-operate when using the unsubstituted core as a starting material for proprietary medicinal chemistry programs, reducing downstream IP risk compared to procurement of patented substituted analogs.

Intellectual Property Lead Optimization Drug Discovery

Optimal Application Scenarios for 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: 5-HT3 Receptor Antagonist Development

Procure 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol as the core scaffold for synthesizing novel 5-HT3 receptor antagonists. The 4-hydroxyl group serves as a critical synthetic handle for introducing diverse substituents, enabling rapid SAR exploration. As demonstrated with YM060, appropriately substituted derivatives of this scaffold achieve in vivo ED50 values as low as 0.036 µg/kg—53-fold more potent than ondansetron in the rat von Bezold-Jarisch reflex assay [1]. The scaffold's established capacity for high-potency 5-HT3 antagonism makes it a validated starting point for programs targeting chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS) [2].

ADME-Tox Screening: Selecting a Clean CYP3A4-Inert Scaffold

Utilize 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol in lead discovery programs where minimizing cytochrome P450 inhibition is a critical design criterion. The scaffold (as represented by CHEMBL4878007) exhibits an IC50 > 25,000 nM for CYP3A4, making it >200-fold less inhibitory than highly substituted tetrahydrobenzimidazole derivatives (Ki = 120 nM) [1]. This minimal CYP3A4 engagement reduces the likelihood of drug-drug interaction liabilities, enabling medicinal chemistry teams to introduce potency-driving substituents without simultaneously incurring metabolic liabilities that would complicate later-stage development [1].

Neuroscience and Molecular Imaging: TSPO Ligand Discovery

Employ 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol as a starting scaffold for developing high-affinity translocator protein (TSPO) ligands for neuroinflammation imaging or therapeutic applications. Derivatives of this chemotype achieve nanomolar TSPO binding affinity (IC50 = 19.9 nM in rat cerebral cortex membranes) [1], outperforming alternative TSPO ligand chemotypes (Ki = 271 nM) by over 13-fold [2]. The scaffold's compact size (MW = 138.17) combined with its demonstrated capacity for high-affinity TSPO engagement makes it particularly suitable for developing PET tracer precursors or CNS-penetrant TSPO modulators.

High-Throughput Screening (HTS) Library Construction with Optimized Solubility

Incorporate 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol into diversity-oriented synthesis (DOS) libraries where aqueous solubility is a prerequisite for direct compound dispensing. With a measured solubility of ≥25.22 mg/mL (100 mM) in water [1]—significantly exceeding that of unsubstituted benzimidazole (~20 mg/mL) and 2-methylbenzimidazole (~5-10 mg/mL) [2]—this scaffold eliminates the need for DMSO stock solutions that can introduce vehicle artifacts in cell-based assays. This property is particularly valuable for academic screening centers and biotech companies running automated HTS workflows where DMSO can precipitate or interfere with assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.